N'-(1,2-Diphenylethylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(1,2-Diphenylethylidene)-4-methylbenzenesulfonohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a diphenylethylidene moiety and a 4-methylbenzenesulfonohydrazide group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,2-Diphenylethylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 1,2-diphenylethylidene and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
N’-(1,2-Diphenylethylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N’-(1,2-Diphenylethylidene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(1,2-Diphenylethylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-Diphenylethylidene)-4-methoxyaniline
- 4-Aryl-2-[(2-oxo-1,2-diphenylethylidene)hydrazinyl]-4-oxobut-2-enoic-acid amides
Uniqueness
N’-(1,2-Diphenylethylidene)-4-methylbenzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or selectivity towards certain biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
N-[(E)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-17-12-14-20(15-13-17)26(24,25)23-22-21(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-15,23H,16H2,1H3/b22-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMYHVHTZKDKDK-QURGRASLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\CC2=CC=CC=C2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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